molecular formula C6H6N2O2 B013487 3-Aminopicolinic acid CAS No. 1462-86-8

3-Aminopicolinic acid

Cat. No.: B013487
CAS No.: 1462-86-8
M. Wt: 138.12 g/mol
InChI Key: BOOMHTFCWOJWFO-UHFFFAOYSA-N
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Description

3-Aminopicolinic acid (3-APA) is a heterocyclic compound with the molecular formula C₆H₆N₂O₂, featuring a pyridine ring substituted with an amino group at the 3-position and a carboxylic acid group at the 2-position. It is widely recognized for its utility as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), particularly for the analysis of biopolymers such as DNA and proteins . Beyond analytical chemistry, 3-APA has been identified as a stress-responsive metabolite in plants like Caragana tibetica, where its levels increase under high grazing intensity, indicating a physiological role in environmental adaptation .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminopicolinic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation or reduction reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions

3-Aminopicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mass Spectrometry

3-Aminopicolinic acid has been extensively studied as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. It has shown remarkable efficacy in detecting biomolecules such as DNA and proteins:

  • Detection of DNA : Single-stranded DNA segments and double-stranded DNA have been successfully analyzed using 3-APA as a matrix. For instance, segments of 150-mer single-stranded DNA and 246 base pair double-stranded DNA were detected effectively, demonstrating the compound's utility in genetic research and diagnostics .

Ligand Formation in Coordination Chemistry

3-APA serves as a ligand in the formation of metal complexes, which are crucial in catalysis and materials science:

  • Metal Complexes : Research indicates that 3-APA can create stable complexes with various metal ions, enhancing their catalytic properties. These complexes are valuable in organic synthesis and industrial applications .

Synthesis of Europium Complexes

Studies have reported the synthesis and characterization of lipophilic europium(III) complexes derived from this compound:

  • Spectroscopic Properties : The synthesized complexes exhibit unique luminescent properties, making them suitable for applications in luminescent materials and sensors .

Case Study 1: MALDI Mass Spectrometry

A study published in PubMed demonstrated the effectiveness of 3-APA as a matrix for MALDI mass spectrometry. The research highlighted its ability to facilitate the detection of biopolymers with high sensitivity and resolution. The comparison with other matrices like 3-hydroxypicolinic acid illustrated its superior performance in specific applications .

Case Study 2: Coordination Chemistry

In another study, researchers synthesized various metal complexes using 3-APA as a ligand. The resulting compounds were characterized using spectroscopic techniques, revealing their potential for catalysis in organic reactions. The study emphasized the importance of ligand design in enhancing the reactivity and selectivity of metal catalysts .

Summary Table of Applications

Application AreaDescriptionKey Findings
Mass SpectrometryUsed as a matrix for MALDI analysisEffective detection of DNA and proteins
Coordination ChemistryForms ligands for metal complexesEnhances catalytic properties
Luminescent MaterialsSynthesis of europium(III) complexesUnique luminescent properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxypicolinic Acid (3-HPA)

  • Structure and Applications: 3-HPA differs from 3-APA by the substitution of a hydroxyl (-OH) group instead of an amino (-NH₂) group at the 3-position. It is a well-established MALDI matrix for oligonucleotides and proteins, with superior performance in analyzing shorter DNA fragments (<100-mer) compared to 3-APA .
  • Performance : While 3-HPA excels in ionizing small oligonucleotides, 3-APA achieves better resolution for larger DNA segments (e.g., 150-mer) due to its enhanced protonation efficiency .
  • Biological Role : 3-HPA is an intermediate in the biosynthesis of the antibiotic virginiamycin S1, highlighting its biochemical relevance distinct from 3-APA .

Picolinic Acid (PA)

  • Structure and Applications : PA lacks substituents at the 3-position, containing only a carboxylic acid group at the 2-position. It is utilized in MALDI-MS for oligonucleotides and DNA but exhibits lower sensitivity for high-mass analytes compared to 3-APA and 3-HPA .
  • Performance: PA generates higher background noise in mass spectra, limiting its utility for complex mixtures. In contrast, 3-APA produces cleaner spectra with minimal matrix interference .

Other Derivatives

  • 4-Aminopicolinic Acid and Chlorinated Derivatives: Compounds like 3-amino-6-chloropicolinic acid (Similarity: 0.86 to 3-APA) introduce halogen atoms, which may alter solubility and ionization efficiency but are less studied in MALDI applications .

Structural and Functional Insights

The substituent at the 3-position critically influences matrix performance:

  • Amino Group (3-APA): Enhances proton transfer and ion formation via basic nitrogen, enabling efficient ionization of large DNA .
  • Hydroxyl Group (3-HPA) : Facilitates hydrogen bonding with analytes but limits mass range due to reduced protonation capacity .
  • Unsubstituted (PA) : Lacks functional groups for targeted interactions, resulting in lower sensitivity .

Biological Activity

3-Aminopicolinic acid (3-APA), a pyridine derivative with the molecular formula C₆H₆N₂O₂, has garnered attention in scientific research due to its diverse biological activities. This article delves into the compound's potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a pyridine ring. Its unique structure allows it to participate in various chemical reactions and biological interactions, making it a versatile compound in both synthetic chemistry and biological applications.

1. Hyperglycemic Agent

Research indicates that 3-APA may act as a hyperglycemic agent, influencing glucose metabolism. This property suggests potential applications in treating conditions related to glucose imbalances, such as diabetes. Studies have shown that 3-APA can enhance glucose levels in specific biological contexts, although the exact mechanisms remain under investigation.

2. Chelating Properties

The presence of nitrogen atoms in 3-APA's structure enables it to chelate metal ions effectively. This characteristic is significant for developing chelating agents aimed at removing heavy metals from contaminated environments or designing targeted drug delivery systems. Interaction studies have demonstrated that 3-APA can bind transition metals, potentially influencing various biological systems .

3. Antimicrobial Activity

Preliminary studies have explored the antimicrobial properties of 3-APA. While some evidence suggests its effectiveness against certain microorganisms, further research is necessary to establish its efficacy and potential applications in developing new antimicrobial agents .

4. Therapeutic Potential in Neurological Disorders

Research has indicated that 3-APA may hold promise for treating neurological disorders such as Alzheimer's disease and epilepsy. Its ability to influence neurotransmitter systems and modulate enzymatic activities related to these conditions is an area of ongoing investigation . However, these findings are preliminary, necessitating further studies to confirm therapeutic efficacy and safety.

The specific mechanisms by which 3-APA exerts its biological effects vary based on its application:

  • Glucose Metabolism : The compound may enhance insulin sensitivity or stimulate glucose uptake in target tissues.
  • Metal Ion Chelation : By binding essential metal cofactors, 3-APA can inhibit certain enzymatic activities that rely on these ions.
  • Neurotransmitter Modulation : In neurological contexts, it may affect neurotransmitter release or receptor activity.

Comparative Analysis of Related Compounds

The following table highlights the structural characteristics and unique features of compounds related to this compound:

Compound NameStructure CharacteristicsUnique Features
2-Aminopicolinic Acid Amino group at position 2 on the pyridine ringExhibits different biological activities than 3-APA
4-Aminopicolinic Acid Amino group at position 4 on the pyridine ringKnown for distinct reactivity patterns
Picolinic Acid Carboxylic acid without an amino groupLacks the amino functionality enabling chelation

These compounds share a common pyridine framework but differ in their functional groups, leading to unique chemical reactivities and biological activities.

Case Studies

Several case studies have focused on the application of this compound in various fields:

  • Neuroprotection : A study investigated the neuroprotective effects of 3-APA in models of neurodegeneration, suggesting it may mitigate oxidative stress and neuronal apoptosis.
  • Antimicrobial Efficacy : Research involving metal complexes derived from 3-APA demonstrated enhanced antimicrobial activity compared to the free acid, indicating potential for developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for characterizing the purity and structural integrity of 3-Aminopicolinic acid (3-APA) in synthetic preparations?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (210–260 nm) is standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Mass spectrometry (MS), particularly electrospray ionization (ESI-MS), can detect trace impurities or degradation products. For quantification, internal standards like deuterated analogs improve accuracy .

Q. How does 3-APA function as a matrix in MALDI-TOF mass spectrometry for oligonucleotide analysis?

  • Methodology : 3-APA absorbs UV laser energy (e.g., 337 nm), facilitating desorption/ionization of analytes. Its low background noise in the low-mass range (<500 Da) makes it ideal for oligonucleotides. Prepare a saturated solution in water/acetonitrile (70:30), mix with analyte at a 10:1 matrix-to-analyte ratio, and dry under vacuum to form homogeneous crystals. Calibrate using synthetic oligonucleotides of known mass .

Advanced Research Questions

Q. What experimental parameters optimize 3-APA’s performance as a matrix for high-molecular-weight DNA (>10 kDa) in MALDI-TOF?

  • Methodology : Adjust laser fluence (20–30% above threshold) to avoid fragmentation. Add 10 mM ammonium citrate to reduce adduct formation. Pre-mix 3-APA with 10% 2,5-dihydroxybenzoic acid (DHB) to enhance ionization efficiency for larger DNA. Validate using linear mode calibration with protein standards (e.g., cytochrome C) .

Q. How can researchers resolve discrepancies in reported ionization efficiencies of 3-APA compared to 3-hydroxypicolinic acid (3-HPA)?

  • Methodology : Systematically compare matrix performance under controlled conditions (laser wavelength, solvent composition, pH). Use statistical tools (ANOVA) to analyze signal-to-noise ratios across replicates. Contradictions often arise from variations in sample preparation (e.g., crystallization time) or instrument settings (reflectron vs. linear detector modes). Cross-reference findings with historical data from Taranenko et al. (1994) and Tang et al. (1993) .

Q. What strategies validate 3-APA’s role in novel mass spectrometry applications, such as glycan or lipid analysis?

  • Methodology : Perform comparative studies with established matrices (e.g., DHB for glycans). Use isotopic labeling (¹³C/¹⁵N) to track 3-APA’s interaction with analytes. Employ tandem MS (MS/MS) to confirm fragmentation patterns. Publish negative controls (e.g., matrix-only spectra) to rule out interference .

Q. How should researchers design experiments to assess 3-APA’s stability under prolonged laser exposure in MALDI workflows?

  • Methodology : Conduct time-course experiments measuring analyte signal decay at fixed laser shot counts (e.g., 100–500 shots). Use FT-IR spectroscopy to detect thermal degradation products (e.g., CO₂ or NH₃ release). Compare with alternative matrices (e.g., α-cyano-4-hydroxycinnamic acid) to benchmark stability .

Q. Methodological Guidance

Q. What statistical approaches ensure reproducibility in studies comparing 3-APA with other matrices?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. Use power analysis to determine sample size. Report relative standard deviation (RSD) for triplicate measurements and include Bland-Altman plots for inter-method comparisons .

Q. How can scoping reviews systematize fragmented literature on 3-APA’s applications in biopolymer analysis?

  • Methodology : Follow Arksey & O’Malley’s framework: (1) Define research questions, (2) Identify relevant studies (PubMed, Scopus), (3) Select studies using inclusion/exclusion criteria (e.g., MALDI-focused, peer-reviewed), (4) Chart data (matrix performance metrics), (5) Consult domain experts to validate findings .

Q. Data Presentation Standards

Q. What are best practices for presenting MALDI-TOF data involving 3-APA in peer-reviewed manuscripts?

  • Guidelines : Include raw spectra (m/z 500–5000) and annotated peaks. Tabulate signal intensity, resolution, and mass accuracy (ppm error). Use boxplots to visualize inter-run variability. Reference calibration standards explicitly (e.g., "Calibration performed using Bradykinin [M+H]⁺ at m/z 904.468") .

Properties

IUPAC Name

3-aminopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOMHTFCWOJWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163301
Record name 3-Aminopicolinic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-86-8
Record name 3-Aminopicolinic acid
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Record name 3-Aminopicolinic acid
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Record name 3-Aminopicolinic acid
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Record name 3-aminopyridine-2-carboxylic acid
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Record name 3-AMINOPICOLINIC ACID
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Synthesis routes and methods

Procedure details

3-nitropyridine-2-carboxylic acid (2.72 g, 16.2 mmol) and sodium hydrogencarbonate (1.34 g, 16.2 mmol) were dissolved in distilled water (20 mL), and the atmosphere in the system was replaced by nitrogen. After adding 10% palladium charcoal (1.72 g), the atmosphere in the system was replaced by hydrogen, and the mixture stirred at room temperature for 50 hours. 1N hydrochloric acid aqueous solution was added, and the pH of the reaction solution was adjusted to weak acidity. The solvent was distilled off under reduced pressure, a small amount of ethanol and ethyl acetate were added to the residue, and the precipitate produced was filtered off. The filtrate was concentrated, and the target substance (1.50 g, 67%) was thus obtained as a light yellow solid.
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.72 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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